![molecular formula C8H6N4O B12325407 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)
8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound known for its unique structure and diverse applications. This compound belongs to the class of oxadiazoles, which are characterized by a five-membered ring containing oxygen and nitrogen atoms. The cinnoline moiety adds to its complexity and potential reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents such as phosphorus anhydride or oleum. Alternatively, the O-methyl derivative of 3-nitramino-4-phenylfurazan can be used, reacting with acids like sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. The choice of reagents and conditions may vary to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the cinnoline ring .
Aplicaciones Científicas De Investigación
8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets and pathways. The compound can form oxodiazonium ions, which participate in electrophilic aromatic substitution reactions. These reactions can lead to the formation of various derivatives with potential biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 8,9-Dihydro-3-phenyl-1,2,5-oxadiazolo[3,4-f]cinnoline
- 8,9-Dihydro-3-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline
Comparison: Compared to its analogs, 8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline stands out due to its unique structural features and reactivity. The presence of different substituents on the cinnoline ring can significantly alter the compound’s chemical and biological properties, making it a versatile molecule for various applications .
Propiedades
Fórmula molecular |
C8H6N4O |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
8,9-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline |
InChI |
InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-2H,3-4H2 |
Clave InChI |
XGUSRXVEVXDSRB-UHFFFAOYSA-N |
SMILES canónico |
C1CN=NC2=C1C3=NON=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)
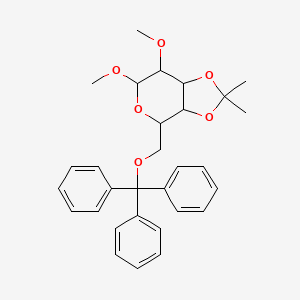

![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
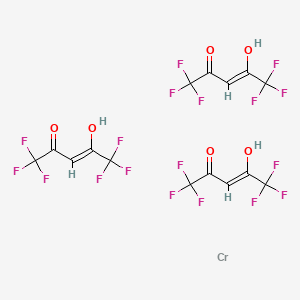

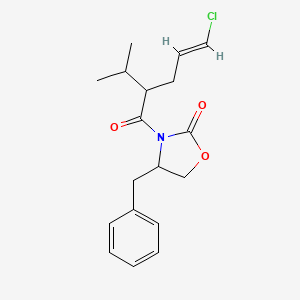
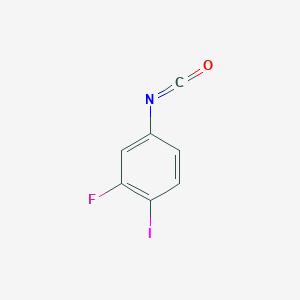
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)

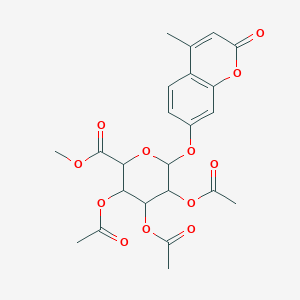

![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
